(6-Phenoxypyridin-3-yl)methanamine
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Overview
Description
“(6-Phenoxypyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 g/mol . The IUPAC name for this compound is (6-phenoxy-3-pyridinyl)methanamine .
Molecular Structure Analysis
The InChI code for “(6-Phenoxypyridin-3-yl)methanamine” is 1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2 . The canonical SMILES structure is C1=CC=C(C=C1)OC2=NC=C(C=C2)CN .Physical And Chemical Properties Analysis
The physical form of “(6-Phenoxypyridin-3-yl)methanamine” is liquid . It has a computed XLogP3-AA value of 1.6 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds . The topological polar surface area is 48.1 Ų .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Derivatives : (6-Phenoxypyridin-3-yl)methanamine and its derivatives have been synthesized for biological evaluation. One such derivative is (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which showed promising antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, a related compound, were synthesized and showed significant anticonvulsant activity. These compounds include various derivatives like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, demonstrating effectiveness in seizures protection (Pandey & Srivastava, 2011).
Chemical and Material Science Applications
Catalytic Applications : Derivatives like 1-(3-(Pyridin-2-yl)phenyl)methanamine have been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).
Hydroxylation of Alkanes : Diiron(III) complexes involving bis(pyridin-2-ylmethyl)amine and related ligands have been studied as catalysts for selective hydroxylation of alkanes, showing efficient catalytic activity and selectivity (Sankaralingam & Palaniandavar, 2014).
Antimicrobial Activities : Compounds like [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, synthesized from similar structures, have shown moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Medical and Pharmaceutical Research
Cellular Imaging and Photocytotoxicity : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed remarkable photocytotoxicity in cancer cells, indicating potential applications in medical imaging and cancer therapy (Basu et al., 2014).
Bone Formation and Wnt Beta-Catenin System : A compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, targeting the Wnt beta-catenin cellular messaging system, has been found to increase bone formation rate, suggesting its potential in treating bone disorders (Pelletier et al., 2009).
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , which primarily targets bacteria in the urinary tract .
Mode of Action
Methenamine, a structurally similar compound, works by hydrolyzing to formaldehyde in acidic urine (ph<6), which acts as an antiseptic
Biochemical Pathways
Methenamine, however, is known to exert its effects through the urinary tract, where it is hydrolyzed to formaldehyde . This suggests that (6-Phenoxypyridin-3-yl)methanamine might also affect pathways related to urinary tract health, but more research is needed to confirm this.
Result of Action
If it acts similarly to methenamine, it may exert bactericidal effects in the urinary tract .
Action Environment
The action environment of (6-Phenoxypyridin-3-yl)methanamine is likely to be the urinary tract, given its structural similarity to methenamine . Environmental factors such as urine pH could potentially influence its action, efficacy, and stability .
properties
IUPAC Name |
(6-phenoxypyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFYGCWWVXXUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Phenoxypyridin-3-yl)methanamine | |
CAS RN |
620608-78-8 |
Source
|
Record name | (6-phenoxypyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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